molecular formula C10H8ClNO B1515206 3-Chloro-6-methoxyquinoline CAS No. 861553-63-1

3-Chloro-6-methoxyquinoline

Cat. No.: B1515206
CAS No.: 861553-63-1
M. Wt: 193.63 g/mol
InChI Key: XLIDUPWUYJWYGP-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxyquinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 6-position of the quinoline ring system. Quinolines are heterocyclic aromatic organic compounds with diverse applications in chemistry, biology, and medicine due to their unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chichibabin Synthesis: This classical method involves the reaction of aniline derivatives with β-diketones in the presence of a strong base to form quinoline derivatives.

  • Skraup Synthesis: This method uses aniline, glycerol, and sulfuric acid to synthesize quinoline derivatives.

  • Doebner-Miller Reaction: This involves the condensation of aniline with aldehydes or ketones in the presence of an acid catalyst to form quinoline derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on the desired purity, cost, and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.

  • Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents such as hydrochloric acid (HCl) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Dihydroquinoline derivatives.

  • Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Chloro-6-methoxyquinoline has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various quinoline-based compounds, including fluorescent sensors and inhibitors of bacterial enzymes.

  • Biology: It is used in the study of enzyme inhibition and as a tool in molecular biology research.

  • Medicine: Quinoline derivatives are explored for their potential antimalarial, anticancer, and antibacterial properties.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 3-Chloro-6-methoxyquinoline exerts its effects depends on its specific application. For example, in antimalarial applications, it may inhibit the enzyme plasmodial dihydrofolate reductase, disrupting the parasite's ability to synthesize DNA. In antibacterial applications, it may target bacterial DNA gyrase or topoisomerase, leading to bacterial cell death.

Comparison with Similar Compounds

  • 2-Chloroquinoline

  • 6-Methoxyquinoline

  • 3-Fluoro-6-methoxyquinoline

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Biological Activity

3-Chloro-6-methoxyquinoline is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClNC_{10}H_{8}ClN with a molecular weight of approximately 193.63 g/mol. The compound features a quinoline skeleton with a chlorine atom at the 3-position and a methoxy group at the 6-position, which significantly influences its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : This compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
  • Anticancer Potential : Quinoline derivatives are often explored for their anticancer properties, with studies suggesting that this compound may inhibit tumor growth through various mechanisms, including the induction of apoptosis .
  • Antimalarial Activity : The compound may act by inhibiting plasmodial dihydrofolate reductase, disrupting the synthesis of DNA in malaria parasites .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase .
  • Cellular Interactions : The compound interacts with various cellular targets, potentially affecting signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

A study highlighted the minimum inhibitory concentrations (MICs) for several quinoline derivatives, including this compound. The MIC values were reported as follows:

CompoundTarget PathogenMIC (μg/mL)
This compoundMRSA≤ 4.0
VRE≤ 4.0
C. difficile1.0

This data suggests that the compound exhibits potent antibacterial activity, particularly against C. difficile, comparable to established treatments like vancomycin .

Anticancer Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable finding was its ability to reduce cell viability in breast cancer cells by approximately 50% at concentrations around 10 μM after 48 hours of treatment .

Case Studies

In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models. For instance, a mouse model infected with C. difficile showed improved survival rates and reduced diarrhea when treated with this compound:

  • Survival Rate Improvement : Mice treated with the compound exhibited a 20% increase in survival compared to controls.
  • Diarrhea Reduction : A significant decrease in diarrhea symptoms was observed, indicating potential therapeutic benefits in gastrointestinal infections .

Properties

IUPAC Name

3-chloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIDUPWUYJWYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60840520
Record name 3-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60840520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861553-63-1
Record name 3-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60840520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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